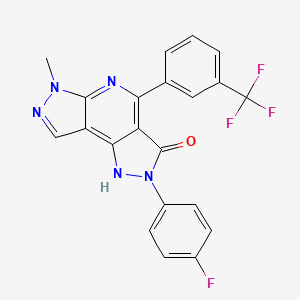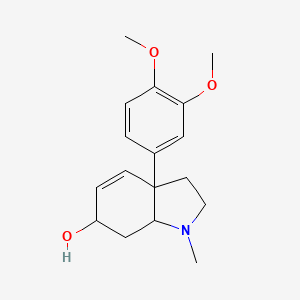
Mesembrenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesembrenol is a natural product found in Mesembryanthemum ladismithiense . It has a molecular formula of C17H23NO3 and is also known by other names such as SCHEMBL24944964, HY-124482, and CS-0086635 .
Synthesis Analysis
A concise total synthesis of mesembrine, which is closely related to this compound, was achieved both racemically and asymmetrically . Two key reactions were used: the Rh (I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane 3c and CO, and Buchwald’s Pd-catalyzed coupling reaction that coupled β,γ-cyclohexenone 2c with aryl bromide 5 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 289.4 g/mol . It has a defined atom stereocenter count of 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of mesembrine, a compound closely related to this compound, include a Rh (I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane 3c and CO, and Buchwald’s Pd-catalyzed coupling reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 289.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Stimmungsaufhellung
Mesembrin, die wichtigste Wirkverbindung in Mesembrenol, ist sehr effektiv bei der Blockierung der Wiederaufnahme von Serotonin, einem Neurotransmitter, der zu Wohlbefinden und Glückgefühlen beiträgt {svg_1}. Diese Fähigkeit trägt maßgeblich zu den stimmungsaufhellenden Wirkungen von this compound bei {svg_2}.
Angst- und Stressabbau
Mesembrin, das in this compound enthalten ist, kann auch die Serotonin-Freisetzung im Gehirn erhöhen {svg_3}. Dieser Anstieg des Serotoninspiegels kann dazu beitragen, Angst und Stress abzubauen, was this compound zu einem möglichen natürlichen Heilmittel für diese Beschwerden macht {svg_4}.
Antidepressive Eigenschaften
Die Forschung legt nahe, dass die Fähigkeit von this compound, den Serotoninspiegel mit hoher Potenz zu beeinflussen, es zu einem möglichen natürlichen Antidepressivum macht {svg_5}. Tatsächlich ist es sogar effektiver bei der Veränderung des Serotoninspiegels als das bekannte Antidepressivum Prozac {svg_6}.
Kognitionsförderung
Mesembrin, das in this compound vorkommt, wirkt, indem es das Enzym PDE4 hemmt, das an Kognition, Stimmung und Verhalten beteiligt ist {svg_7}. Diese Hemmung kann möglicherweise kognitive Funktionen verbessern {svg_8}.
Traditionelle medizinische Anwendungen
Historisch gesehen wurde die Pflanze, aus der this compound gewonnen wird, Sceletium tortuosum, von einheimischen San-Jägern und Khoi-Völkern für Heil-, Sozial- und spirituelle Zwecke verwendet {svg_9}. Sie wurde zur Durstlöschung, Bekämpfung von Müdigkeit und zur Förderung des Wohlbefindens eingesetzt {svg_10}.
Potenzielle Behandlung für psychische und psychiatrische Störungen
Die aktuelle Forschung konzentriert sich auf die Kommerzialisierung der Pflanze aufgrund ihres Potenzials für die Behandlung von klinischer Angst und Depression, psychischen und psychiatrischen Störungen {svg_11}. Dies ist hauptsächlich auf die beruhigende Wirkung der Pflanze und ihre Fähigkeit zurückzuführen, Entspannung und Glück zu fördern {svg_12}.
Wirkmechanismus
Target of Action
Mesembrenol, an alkaloid found in the plant Sceletium tortuosum, primarily targets the serotonin transporter and the phosphodiesterase 4 (PDE4) enzyme . Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness, while PDE4 is involved in cognition, mood, and behavior .
Mode of Action
This compound acts as a serotonin reuptake inhibitor , blocking the reabsorption of serotonin in the brain, which can increase the amount of serotonin available. This can enhance serotonin signaling and contribute to mood enhancement . This compound also behaves as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4) , which can influence cognition, mood, and behavior .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the serotonergic system and the cAMP (Cyclic adenosine monophosphate) signaling pathway . By inhibiting serotonin reuptake, this compound can increase serotonin levels in the synaptic cleft, enhancing serotonergic signaling . Inhibition of PDE4, on the other hand, can increase cAMP levels, influencing various cellular functions .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism in the liver and excretion in urine . Metabolites of this compound have been identified in rat urine and human liver preparations . These metabolites are formed through processes such as O- and N-demethylation, dihydration, and hydroxylation . Some of the metabolites are excreted as glucuronides and/or sulfates .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic signaling and modulation of cAMP levels . This can lead to mood enhancement, reduced anxiety, and potential improvements in cognition .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Mesembrenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHZMSTECYZLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

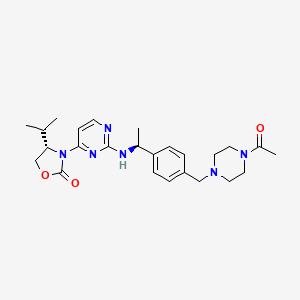

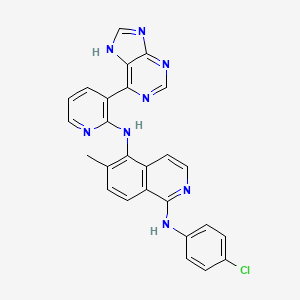

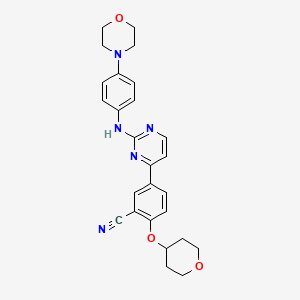
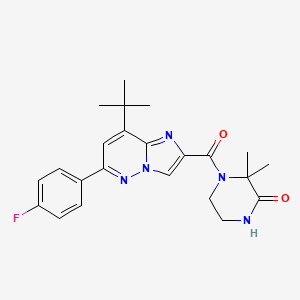
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)
